

An In-depth Technical Guide to the Physicochemical Characteristics of Lauryl Linoleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauryl linoleate*

Cat. No.: B1599269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl linoleate (dodecyl linoleate) is the ester of lauryl alcohol and linoleic acid. It belongs to the class of compounds known as fatty acid esters, which are widely utilized in the pharmaceutical and cosmetic industries for their properties as emollients, skin conditioning agents, and formulation excipients. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the known physicochemical properties of **lauryl linoleate**, detailed experimental protocols for their determination, and a workflow for its characterization. While specific experimental data for **lauryl linoleate** is limited in publicly available literature, this guide also presents data for structurally similar compounds to provide a comparative context.

Core Physicochemical Characteristics

The fundamental properties of **lauryl linoleate** are summarized below. Due to a scarcity of published experimental values for this specific ester, data for the related compounds lauryl oleate and lauryl laurate are included for comparison.

Property	Lauryl Linoleate	Lauryl Oleate (for comparison)	Lauryl Laurate (for comparison)
IUPAC Name	Dodecyl (9Z,12Z)-octadeca-9,12-dienoate	Dodecyl (9Z)-octadec-9-enoate	Dodecyl dodecanoate
Synonyms	Dodecyl linoleate, Linoleic acid lauryl ester	Dodecyl oleate, Oleic acid lauryl ester	Dodecyl laurate, Lauric acid lauryl ester
CAS Number	795300-43-5[1]	36078-10-1[2]	13945-76-1
Molecular Formula	C ₃₀ H ₅₆ O ₂ [1]	C ₃₀ H ₅₈ O ₂ [2]	C ₂₄ H ₄₈ O ₂
Molecular Weight	448.77 g/mol [1]	450.78 g/mol [2]	368.64 g/mol
Physical State	Liquid (at room temperature)[3]	Data not available	Solid (at room temperature)
Melting Point	Data not available	14.5 °C (predicted)	28-30 °C
Boiling Point	Data not available	519.6 ± 29.0 °C (predicted)	215-217 °C at 10 mmHg
Density	Data not available	0.865 ± 0.06 g/cm ³ (predicted)	0.855 g/cm ³ at 25 °C
Solubility	Insoluble in water; Soluble in many organic solvents[4]	Data not available	Insoluble in water; Soluble in alcohol, ether
Purity	>99%[1]	Data not available	>98%
Storage	Freezer[1]	Sealed in dry, Room Temperature	Data not available
Stability	Stable under normal storage conditions. Avoid contact with oxidizers.[5]	Data not available	Data not available

Experimental Protocols

The following section details the methodologies for determining the key physicochemical characteristics of **lauryl linoleate**.

Determination of Melting Point

Objective: To determine the temperature at which **lauryl linoleate** transitions from a solid to a liquid state. Given it is a liquid at room temperature, this would be a freezing point determination.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[6]
- Capillary tubes[7]
- Mortar and pestle (if starting from a solid)[8]
- Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

- Ensure the **lauryl linoleate** sample is pure and dry.[8]
- Place a small amount of the liquid sample into a capillary tube.
- Cool the capillary tube in a cooling bath until the sample solidifies.
- Place the capillary tube into the heating block of the melting point apparatus.[6]
- Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[7]
- Perform the determination in triplicate to ensure accuracy.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of **lauryl linoleate** at a reduced pressure to prevent thermal decomposition.

Apparatus:

- Short-path distillation apparatus
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer
- Vacuum pump and pressure gauge
- Heating mantle

Procedure:

- Place a small volume of **lauryl linoleate** into the round-bottom flask along with a boiling chip or magnetic stir bar.
- Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
- Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.
- Connect the apparatus to the vacuum pump and reduce the pressure to the desired level (e.g., 1-10 mmHg).
- Begin heating the sample gently with the heating mantle.
- Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

- Record the pressure at which the boiling point is measured.
- The boiling point at atmospheric pressure can be estimated using a nomograph if required.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of liquid **lauryl linoleate**.

Apparatus:

- Pycnometer (a specific volume glass flask)[9]
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Clean and thoroughly dry the pycnometer.[10]
- Accurately weigh the empty pycnometer on the analytical balance (m_{empty}).[11]
- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.[12]
- Ensure the pycnometer is completely full, with no air bubbles. Dry the exterior and weigh the pycnometer filled with water (m_{water}).[10]
- Empty and dry the pycnometer.
- Fill the pycnometer with **lauryl linoleate** and allow it to equilibrate in the constant temperature water bath.[12]
- Dry the exterior and weigh the pycnometer filled with the sample (m_{sample}).[10]
- Calculate the density of **lauryl linoleate** using the following formula: $Density_{sample} = [(m_{sample} - m_{empty}) / (m_{water} - m_{empty})] * Density_{water}$ (where $Density_{water}$ at

the measurement temperature is known).

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of **lauryl linoleate** in various solvents.

Apparatus:

- Test tubes and rack
- Vortex mixer
- Analytical balance
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure (Qualitative):

- Place a small amount (e.g., 0.1 mL) of **lauryl linoleate** into separate test tubes.
- Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, hexane) to each test tube.
- Vortex each tube vigorously for 1-2 minutes.[\[13\]](#)
- Observe for miscibility or the formation of separate layers. Record as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):[\[14\]](#)

- Prepare saturated solutions of **lauryl linoleate** in the desired solvents by adding an excess amount of the ester to a known volume of the solvent in a sealed flask.
- Agitate the flasks in a constant temperature shaker bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[14\]](#)
- Allow any undissolved solute to settle.

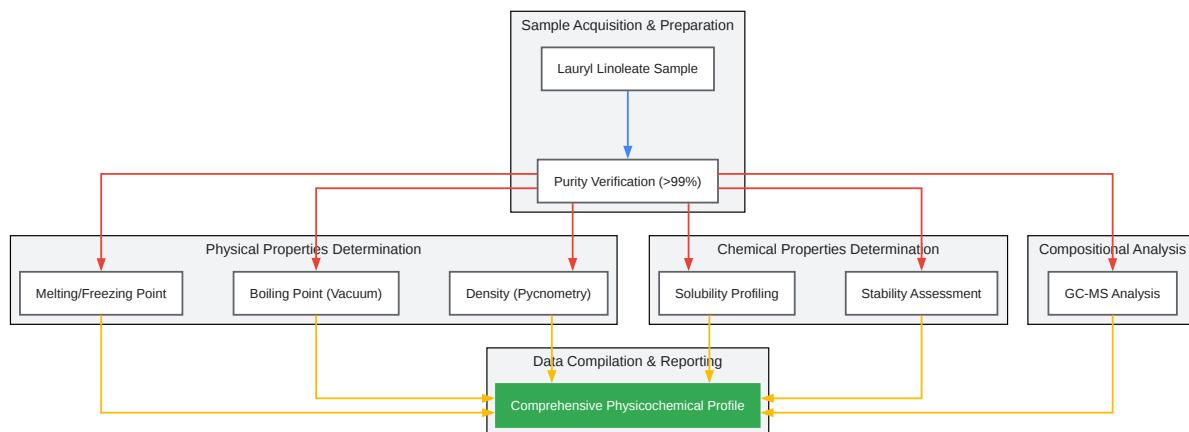
- Carefully withdraw a known volume of the supernatant.
- Dilute the aliquot with a suitable solvent and analyze the concentration of **lauryl linoleate** using a validated analytical method such as GC-MS or HPLC.
- The solubility is expressed as mass per unit volume (e.g., mg/mL).

Purity and Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of **lauryl linoleate** and identify any related impurities.

Apparatus:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate capillary column (e.g., non-polar, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase)[15]
- Autosampler
- Data acquisition and analysis software


Procedure:

- Sample Preparation: Dissolve a small, accurately weighed amount of **lauryl linoleate** in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 1 mg/mL).[16]
- GC-MS Conditions (Typical):
 - Injector Temperature: 280 °C[15]
 - Injection Mode: Splitless[15]
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold for several minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Ion Source Temperature: 230 °C[15]
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
- Scan Range: m/z 50-600.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
- Data Interpretation:
 - Identify the peak corresponding to **lauryl linoleate** based on its retention time and mass spectrum.
 - The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the physicochemical characterization of **lauryl linoleate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **lauryl linoleate** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. Lauryl Oleate | C₃₀H₅₈O₂ | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire North America [sapphire-usa.com]

- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. who.int [who.int]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Lauryl Linoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599269#physicochemical-characteristics-of-lauryl-linoleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com